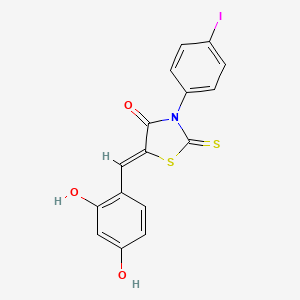

![molecular formula C16H15ClF2N2O3 B4618163 N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4618163.png)

N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-methoxy-5-methylphenyl)urea

Descripción general

Descripción

Synthesis Analysis

The synthesis of urea derivatives often involves reactions between aniline derivatives and isocyanates or carbonyl dichloride compounds. For example, the synthesis of N-(4-chloro-3-trifluoromethylphenyl)-N′-(p-substituted phenyl) urea derivatives showcases a method that could be adapted for our compound of interest, involving the reaction of 4-chloro-3-trifluoromethylaniline with triphosgene and p-substituted aniline (Liu He-qin, 2010).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods including IR, 1H NMR, and elemental analysis, which can be applied to our compound for confirmation of its structure. Techniques such as FT-IR and X-ray diffraction studies offer insight into the bonding and configuration of molecules, contributing to our understanding of their physical and chemical properties (Y. Mary et al., 2014).

Chemical Reactions and Properties

Urea compounds participate in a variety of chemical reactions, including cyclocondensation reactions which are crucial for the synthesis of pyrimidinones and related derivatives. These reactions demonstrate the reactivity and versatility of urea derivatives in synthesizing biologically active molecules (H. Bonacorso et al., 2003).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting point, and crystalline structure, are important for their practical applications. These properties are influenced by the molecular structure and can be studied through various analytical techniques. The crystal structure analysis provides insight into the molecular arrangement and interactions within the solid state, affecting the material's physical characteristics (Suresh Kumar et al., 2000).

Chemical Properties Analysis

The chemical properties of urea derivatives, including their reactivity, stability, and interaction with other chemicals, are crucial for their application in synthesis and industrial processes. Studies on the reactions of urea derivatives with various reagents can reveal their potential as intermediates in the synthesis of complex organic molecules. The reactivity towards electrophiles, nucleophiles, and other chemical entities determines their utility in chemical syntheses (Keith Smith et al., 2013).

Aplicaciones Científicas De Investigación

Cancer Research Applications

One significant area of application for N,N'-diarylureas, a category to which the specified compound belongs, is in cancer research. These compounds have been identified as potent activators of the eIF2α kinase heme-regulated inhibitor (HRI), reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex and inhibiting cancer cell proliferation. Optimization processes aimed at improving solubility while preserving biological activity have led to the development of non-symmetrical N,N'-diarylureas with potent bioactivities. These compounds have shown promising results in inducing phosphorylation of eIF2α and expression of CHOP at the protein and mRNA levels, suggesting their potential as leads for the development of potent, non-toxic, and target-specific anti-cancer agents (Denoyelle et al., 2012).

Environmental Degradation Studies

Another application is in the environmental degradation studies of urea-based compounds. Research has been conducted on the photodegradation and hydrolysis of substituted urea herbicides in water, shedding light on the environmental fate of these compounds. The studies help understand the stability and breakdown products of urea-based pesticides under different environmental conditions, providing essential data for assessing the environmental impact of these chemicals (Gatidou & Iatrou, 2011).

Chemical Synthesis and Reactions

Research also extends to the synthesis and utilization of urea derivatives in chemical reactions. For instance, urea compounds have been used as carbonyl dication equivalents in organometallic addition reactions, leading to the synthesis of unsymmetrical ketones. This application highlights the versatility of urea derivatives in facilitating diverse chemical transformations, contributing to the development of novel synthetic methodologies (Whipple & Reich, 1991).

Plant Biology and Morphogenesis

In plant biology, certain urea derivatives demonstrate cytokinin-like activity, significantly influencing plant growth and development. These compounds, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), are extensively used in in vitro plant morphogenesis studies for their ability to regulate cell division and differentiation. Recent structure-activity relationship studies have identified new urea cytokinins and other derivatives that specifically enhance adventitious root formation, offering valuable tools for agricultural biotechnology and plant science research (Ricci & Bertoletti, 2009).

Propiedades

IUPAC Name |

1-[3-chloro-4-(difluoromethoxy)phenyl]-3-(2-methoxy-5-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClF2N2O3/c1-9-3-5-14(23-2)12(7-9)21-16(22)20-10-4-6-13(11(17)8-10)24-15(18)19/h3-8,15H,1-2H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFILZSGOJAONX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC(=C(C=C2)OC(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClF2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B4618091.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B4618104.png)

![N-[2-(difluoromethoxy)phenyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4618112.png)

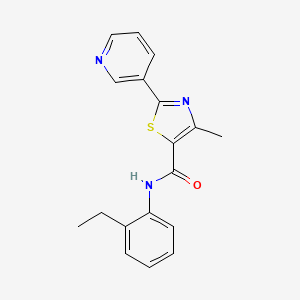

![4-ethyl-2-(4-fluorophenyl)-5-(2-phenylethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4618120.png)

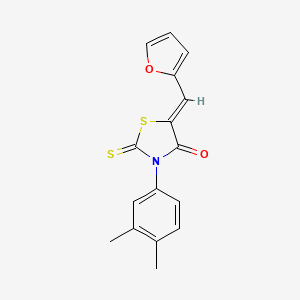

![2-{[3-(5-methyl-2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide](/img/structure/B4618122.png)

![N~2~-(4-tert-butylphenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4618124.png)

![1-(2-chlorobenzoyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4618142.png)

![7-({[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4618143.png)

![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(4-chlorophenyl)hydrazinecarbothioamide](/img/structure/B4618145.png)

![N-(2-methoxyethyl)-3-{[(pentanoylamino)carbonothioyl]amino}benzamide](/img/structure/B4618162.png)

![2-methyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B4618192.png)